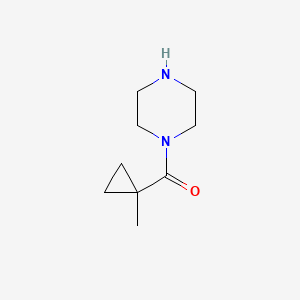

1-(1-Methylcyclopropanecarbonyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16N2O |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

(1-methylcyclopropyl)-piperazin-1-ylmethanone |

InChI |

InChI=1S/C9H16N2O/c1-9(2-3-9)8(12)11-6-4-10-5-7-11/h10H,2-7H2,1H3 |

InChI Key |

WXKTVEVDFVDJRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)C(=O)N2CCNCC2 |

Origin of Product |

United States |

Advanced Research into the Biological and Pharmacological Profiles of 1 1 Methylcyclopropanecarbonyl Piperazine Derivatives Pre Clinical Focus

Investigation of Molecular Target Interactions and Mechanisms of Action (MoA)

The pharmacological effects of 1-(1-methylcyclopropanecarbonyl)piperazine derivatives are rooted in their ability to specifically interact with and modulate the function of key biological macromolecules. These interactions range from the inhibition of critical metabolic enzymes to the modulation of complex signaling receptors, leading to distinct downstream effects on cellular pathways.

Enzyme Inhibition Studies

Derivatives of the piperazine (B1678402) scaffold have been identified as potent inhibitors of several key enzymes implicated in a variety of pathological conditions, from cancer to infectious diseases and neurological disorders.

Phosphoglycerate Dehydrogenase (PHGDH): The serine synthesis pathway is a critical component of cancer metabolism, with PHGDH catalyzing the first, rate-limiting step. Piperazine-1-thiourea and piperazine-1-carbothioamide derivatives have emerged as potent PHGDH inhibitors. nih.govnih.gov Compounds such as NCT-502 and NCT-503 demonstrate effective, noncompetitive inhibition of PHGDH, reducing the production of glucose-derived serine in cancer cells. nih.gov This action suppresses the growth of PHGDH-dependent cancer cells both in vitro and in vivo. nih.gov The mechanism involves interfering with the coordination of serine synthesis and the utilization of one-carbon units for nucleotide synthesis. nih.gov

Enoyl-Acyl Carrier Protein (ACP) Reductase: The Mycobacterium tuberculosis enoyl-ACP reductase (InhA) is a crucial enzyme in the mycobacterial type II fatty acid biosynthesis system and the primary target for the frontline tuberculosis drug, isoniazid. nih.gov A series of 9H-fluoren-9-yl-piperazine derivatives have been synthesized and shown to inhibit MtInhA with IC50 values in the submicromolar range. These compounds are thought to interact with the enzyme at the binding site of its enoyl thioester substrate.

Monoamine Oxidase-A (MAO-A): MAO enzymes are significant targets for neurological and psychiatric disorders. ujpronline.com Novel thiazolylhydrazine-piperazine derivatives have been developed as selective and potent MAO-A inhibitors. One of the most active compounds in a studied series, compound 3e , exhibited an IC50 value of 0.057 µM, which is more potent than the reference inhibitors moclobemide (B1677376) and clorgiline. ujpronline.com Kinetic studies revealed that this inhibition is both reversible and competitive. ujpronline.com

Nicotinamide Phosphoribosyltransferase (NAMPT): NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is often overexpressed in malignant cells to sustain their high metabolic rate. researchgate.net The orally bioavailable compound KPT-9274, a dual inhibitor of PAK4 and NAMPT, features a piperazine-like core structure and has demonstrated potent inhibition of NAMPT with an IC50 of 120 nM. researchgate.net Its mechanism involves depleting NAD+ levels, which induces mitochondrial and oxidative stress, ultimately leading to apoptosis in glioma cells. researchgate.net

Carbonic Anhydrase, Tyrosinase, and IDH1 Mutants: Extensive literature searches did not yield specific studies demonstrating the inhibition of Carbonic Anhydrase, Tyrosinase, or mutant Isocitrate Dehydrogenase 1 (IDH1) by compounds directly derived from the this compound scaffold. Research on inhibitors for these enzymes has focused on other chemical classes, such as sulfonamides for Carbonic Anhydrase, phenolic compounds for Tyrosinase, and allosteric inhibitors for IDH1 mutants. eurekaselect.commdpi.comnih.gov

Receptor Modulation and Binding Affinities

The structural flexibility of the piperazine core allows for its incorporation into ligands that can bind with high affinity and specificity to a range of cell surface and intracellular receptors.

Cannabinoid Receptor 1 (CB1): Piperazine analogues have been developed as potent inverse agonists for the CB1 receptor. The benzhydryl piperazine analogue, LDK1229, binds to the CB1 receptor with a Ki value of 220 nM and demonstrates efficacy comparable to the well-known inverse agonist rimonabant (B1662492) in antagonizing basal G protein coupling. nih.gov Docking studies suggest these compounds interact with the receptor in a manner similar to first-generation CB1 inverse agonists. nih.gov

5-HT Receptors: Piperazine derivatives are well-known for their interactions with serotonin (B10506) (5-HT) receptors. nih.gov Specific derivatives have shown varied activities across different 5-HT receptor subtypes. For instance, certain phenylcyclopropyl methanone (B1245722) piperazine derivatives act as positive allosteric modulators (PAMs) at the 5-HT2C receptor while simultaneously acting as negative allosteric modulators (NAMs) at the 5-HT2B receptor. mdpi.com Other arylpiperazine derivatives show high affinity for 5-HT1A receptors, acting as agonists, which can modulate the release of serotonin and dopamine (B1211576) in the prefrontal cortex. nih.gov The stimulus effects of compounds like m-chlorophenylpiperazine (mCPP) are mediated by a combination of agonist activity at 5-HT2C receptors and antagonist activity at 5-HT2A receptors. mdpi.com

Efflux Pumps: In microbiology, piperazine derivatives have been investigated as efflux pump inhibitors (EPIs) to combat multidrug resistance (MDR) in bacteria. 1-(1-naphthylmethyl)-piperazine (NMP) has been shown to reverse MDR in Escherichia coli strains that overexpress Resistance-Nodulation-Cell Division (RND) type efflux pumps. acs.org NMP works by inhibiting these pumps, thereby increasing the intracellular concentration and efficacy of antibiotics like levofloxacin. acs.org

LAT1, FUBP1, and c-Met: Based on the conducted literature review, there is no direct evidence of compounds derived from the this compound scaffold acting as modulators or inhibitors of the L-type amino acid transporter 1 (LAT1), Far upstream element-binding protein 1 (FUBP1), or the c-Met receptor. Research into inhibitors for these targets is focused on distinct chemical scaffolds. nih.govmedchemexpress.comnih.gov

Cellular Pathway Modulation and Interrogation

The interaction of these derivatives with their molecular targets initiates a cascade of downstream events, modulating complex cellular pathways. For example, the inhibition of PHGDH by piperazine-based compounds does more than just block serine production from glucose. nih.gov It fundamentally alters one-carbon metabolism, reducing the incorporation of carbon units from both endogenous and exogenous serine into nucleotides. nih.gov This suggests that glycolytic serine synthesis plays a key role in coordinating the use of one-carbon units for critical processes like de novo purine (B94841) and deoxythymidine synthesis. nih.gov This modulation of a core metabolic pathway highlights the potential to interrogate and exploit cancer cell dependencies. Similarly, the modulation of 5-HT receptors by arylpiperazine derivatives can significantly alter neurochemical signaling pathways, impacting levels of key neurotransmitters like dopamine and serotonin in brain regions such as the prefrontal cortex. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization

The potency, selectivity, and pharmacological profile of this compound derivatives are highly dependent on their specific chemical structures. SAR studies are therefore crucial for optimizing these molecules for desired biological effects.

Systematic Substituent Effects on Target Binding and Efficacy

Systematic modifications to the core piperazine scaffold have yielded important insights into the chemical features required for potent biological activity.

PHGDH Inhibitors: For the piperazine-1-thiourea class of PHGDH inhibitors, SAR studies revealed that the 2-pyridine and the thiourea (B124793) moieties are critical features of the pharmacophore. nih.gov Modifications to the aryl group attached to the piperazine ring were well-tolerated, with a para-substituted trifluoromethyl group showing optimal activity. nih.govmit.edu

MAO Inhibitors: In the development of piperazine-substituted chalcones as MAO-B inhibitors, the nature of the substituent on the phenyl rings was critical. The presence of an electron-withdrawing group like –F or –CF3 in place of –H significantly increased MAO-B inhibitory activity. nih.gov For biphenylpiperazine derivatives, a 4-chlorobiphenyl (B17849) moiety was identified as the most active against hMAO-B. nih.gov

CB1 Receptor Ligands: In the design of 1-benzhydrylpiperazine (B193184) derivatives as CB1 antagonists, SAR studies showed that urea (B33335) derivatives were particularly potent. nih.gov Further optimization of the diphenyl rings indicated that a combination of 2-chlorophenyl and 4-chlorophenyl groups resulted in the most potent scaffold. nih.gov

5-HT Receptor Ligands: For arylpiperazine ligands targeting serotonin receptors, the nature of the aryl group, the length of the alkyl spacer, and the terminal fragment all play distinct roles in defining affinity for different receptor subtypes. For 5-HT1A receptors, the length of the spacer causes the most significant variations in affinity, whereas for 5-HT2A receptors, the nature of the biphenyl-like system is most influential. nih.gov

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of a molecule is a determining factor in its ability to bind effectively to its biological target. For a series of 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity, conformational analysis was used to propose model bioactive conformations. nih.gov This analysis led to the design of a specific pharmacophore model composed of 11 features that characterize the ideal binding of these ligands to their hypothetical receptor. nih.gov Such models are invaluable for understanding how the spatial arrangement of functional groups influences biological activity and for guiding the design of new, more potent derivatives. The flexible, non-planar nature of the piperazine ring allows it to adopt various conformations, which can be constrained or influenced by substituents, thereby affecting its interaction with target enzymes and receptors. nih.gov

Design Principles for Enhanced Selectivity and Potency

The rational design of this compound derivatives to enhance selectivity and potency is guided by established principles in medicinal chemistry. The piperazine scaffold is a versatile and privileged structure in drug discovery due to its unique physicochemical properties. researchgate.net The two nitrogen atoms in the six-membered ring provide a combination of structural rigidity and polar surface area, with opportunities for hydrogen bond donors and acceptors, which can lead to improved aqueous solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. researchgate.netnih.gov

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of these derivatives. nih.gov Such studies involve systematic modifications of the this compound core to identify key pharmacophoric features and understand how structural changes influence potency and selectivity towards a specific biological target. nih.govresearchgate.net For instance, substitutions on the piperazine ring can significantly modulate the pharmacological profile of the resulting compounds. nih.gov

Modern synthetic methodologies, including transition metal-catalyzed coupling reactions, offer efficient ways to create diverse libraries of these derivatives for biological screening. researchgate.net Furthermore, structure-based drug design techniques, such as molecular modeling and computational chemistry, play a crucial role in the rational design of novel analogs with improved binding affinity and specificity for their intended targets. nih.govresearchgate.net

In Vitro Biological Screening and Cellular Responses (Excluding Human Clinical Data)

Antimicrobial and Antifungal Activity Assessment in Model Organisms

A wide range of N-alkyl and N-aryl piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. nih.gov Studies have shown that certain piperazine derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.netnih.govacgpubs.org

In the realm of antifungal research, novel triazole compounds incorporating a piperazine moiety have demonstrated activity against various human pathogenic fungi. nih.gov Some piperazine derivatives have shown efficacy against Candida albicans and Aspergillus fumigatus. nih.govacgpubs.org The mechanism of action for some antifungal piperazine derivatives involves the inhibition of essential fungal enzymes, such as 1,3-beta-D-glucan synthase, a key component in fungal cell wall synthesis. nih.gov

Antiproliferative and Cytotoxicity Studies in Cancer Cell Lines

The antiproliferative potential of piperazine derivatives has been a significant area of cancer research. Various analogs have been shown to inhibit the growth of a range of cancer cell lines. researchgate.net For instance, certain quinolinequinones linked to a piperazine moiety have demonstrated cytotoxicity against colon, renal, and breast cancer cell lines. nih.gov

The mechanisms underlying these antiproliferative effects can be diverse, including the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov Some piperazine derivatives have been found to target specific oncogenic kinases, which are often dysregulated in cancer. researchgate.net

Table 1: Examples of Antiproliferative Activity of Piperazine Derivatives (Not specific to this compound)

| Derivative Class | Cancer Cell Line | Observed Effect |

| Quinolinequinones with piperazine | ACHN (renal cancer) | Cell proliferation inhibition, oxidative stress induction, cell cycle arrest |

| 3(2H)-Pyridazinones with piperazine | AGS (gastric adenocarcinoma) | Anti-proliferative effects, induction of oxidative stress |

| Arylidene hydrazone phenanthrotriazines | AsPC-1 (pancreatic cancer) | Growth suppression, apoptosis induction |

Antioxidant Activity Evaluation in Biological Assays

The piperazine nucleus has been incorporated into molecules designed to have antioxidant properties. researchgate.netasianpubs.org Several studies have evaluated the ability of various piperazine derivatives to scavenge free radicals and reduce oxidative stress in vitro. nih.govptfarm.plnih.gov The antioxidant activity is often assessed using assays such as the DPPH (2,2'-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.gov The presence of specific functional groups, such as hydroxyl groups on an aryl substituent, can be crucial for the antioxidant capacity of these compounds. nih.gov

Other Pre-clinical Pharmacological Evaluations (e.g., anti-inflammatory, antiviral, antimalarial, antischistosomal in non-human models)

The structural versatility of the piperazine scaffold has led to its exploration in a multitude of other preclinical pharmacological contexts. For example, some piperazine-based compounds have been investigated as potential antimalarial and antischistosomal agents. Pyrido[1,2-a]benzimidazole derivatives containing a piperazine side-chain have shown in vitro activity against Plasmodium falciparum, the parasite responsible for malaria. Additionally, other classes of piperazine derivatives have been evaluated for their in vivo antimalarial activity in rodent models. nih.govnih.govresearchgate.net

Computational Chemistry and Molecular Modeling in Research

Computational chemistry and molecular modeling are indispensable tools in the study of piperazine derivatives, including analogs of this compound. semanticscholar.orgmdpi.comnih.govsiftdesk.org These computational approaches provide valuable insights into the potential interactions between a molecule and its biological target at the atomic level. semanticscholar.org

Molecular docking simulations, for example, can predict the preferred binding modes of a ligand within the active site of a protein, helping to rationalize observed structure-activity relationships and guide the design of more potent and selective inhibitors. semanticscholar.org Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools are used to assess the drug-likeness of novel compounds early in the discovery process, helping to prioritize candidates with favorable pharmacokinetic profiles. nih.gov

Ligand-Protein Docking Simulations for Interaction Prediction

No specific studies detailing ligand-protein docking simulations for this compound are available in the reviewed scientific literature. Such studies would theoretically provide insights into the binding affinity and interaction patterns of this compound with various protein targets, which is crucial for predicting its potential pharmacological effects. However, without experimental or computational data, no analysis can be provided.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

There is no available research on molecular dynamics simulations of this compound. These simulations are essential for understanding the conformational stability of the compound and the dynamics of its interaction with biological targets over time. The absence of such data means that the stability of the ligand-protein complex and the key residues involved in maintaining the interaction remain unknown for this specific molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

A search for Quantitative Structure-Activity Relationship (QSAR) models developed for or including this compound did not yield any results. QSAR studies are vital for developing predictive models that correlate the structural features of a series of compounds with their biological activity. Without such models, it is not possible to predict the activity of new derivatives or to understand the specific structural moieties of this compound that are critical for its hypothetical biological effects.

Role As Key Chemical Intermediates and Building Blocks in Advanced Synthesis

Precursor in Complex Molecular Architectures

1-(1-Methylcyclopropanecarbonyl)piperazine serves as a crucial precursor in the synthesis of complex, multi-ring molecular structures. A primary example of its application is in the construction of the novel antitubercular agent Macozinone, also known as PBTZ169. Macozinone is a piperazinobenzothiazinone derivative, a class of compounds being investigated for their potent activity against Mycobacterium tuberculosis. newtbdrugs.orgembopress.org

The synthesis of Macozinone (PBTZ169) involves the coupling of the this compound intermediate with a benzothiazinone core. This reaction creates a larger, more complex molecular architecture that is essential for its biological activity. researchgate.netrsc.org The resulting structure of PBTZ169 covalently inhibits the enzyme DprE1, which is critical for the biosynthesis of the mycobacterial cell wall. newtbdrugs.orgembopress.org The specific methylcyclopropanecarbonyl moiety provided by the intermediate is a key part of the final structure of PBTZ169, contributing to its efficacy and pharmacological properties.

Applications in Heterocyclic Chemistry Research

The use of this compound is a direct application in advanced heterocyclic chemistry. The synthesis of Macozinone (PBTZ169) showcases its utility in creating complex heterocyclic systems by linking the piperazine (B1678402) nucleus to other heterocyclic scaffolds like benzothiazinone. researchgate.netrsc.org Piperazines are a common N-heterocycle in medicinal chemistry, and various synthetic methods are employed for their incorporation into larger molecules. organic-chemistry.orgnih.gov

The reaction to form PBTZ169 is a key step in the synthetic route, where the nucleophilic nitrogen of the piperazine ring attacks the electrophilic site on the benzothiazinone precursor. This forms a new carbon-nitrogen bond and links the two heterocyclic systems. The development of such synthetic routes is a significant area of research in heterocyclic chemistry, aimed at producing novel compounds with potential therapeutic value. The successful synthesis of PBTZ169 and other related benzothiazinones demonstrates the practical application of piperazine-containing intermediates in this field. embopress.orgrsc.org

Utility in Scaffold-Based Drug Discovery Strategies

The piperazine ring is considered a "privileged scaffold" in drug discovery. This is due to its common presence in numerous biologically active compounds and its favorable physicochemical properties, which can improve the pharmacokinetic profile of a drug candidate. organic-chemistry.org The two nitrogen atoms in the piperazine ring allow for structural modifications that can enhance binding to biological targets and improve properties like solubility and bioavailability. nih.gov

This compound is an example of a tailored building block used in scaffold-based drug discovery. The piperazine core acts as the central scaffold, while the 1-methylcyclopropanecarbonyl group provides a specific modification that has been optimized for activity in the case of PBTZ169. The development of PBTZ169 from a previous lead compound, BTZ043, involved modifying the piperazine-containing side chain to improve potency and simplify the synthesis. newtbdrugs.orgembopress.orgrsc.org This iterative process of modifying a core scaffold with different building blocks is a fundamental strategy in modern medicinal chemistry to develop new and more effective drugs. organic-chemistry.org

Interactive Data Table: Key Compounds in the Synthesis of Macozinone (PBTZ169)

| Compound Name | Role in Synthesis | Molecular Class |

| This compound | Key Intermediate / Building Block | Piperazine Derivative |

| Macozinone (PBTZ169) | Final Active Pharmaceutical Ingredient (API) | Piperazinobenzothiazinone |

| BTZ043 | Lead Compound / Predecessor to PBTZ169 | Benzothiazinone |

Analytical Methodologies for Research and Characterization Beyond Basic Identification

Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research Settings

Chromatographic methods are indispensable tools for separating 1-(1-Methylcyclopropanecarbonyl)piperazine from starting materials, byproducts, and impurities, thereby enabling both the assessment of its purity and the real-time monitoring of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized for this class of compounds. tsijournals.comrdd.edu.iq

In research, HPLC is frequently used in a reverse-phase mode, typically employing a C18 column. unodc.org However, due to the basic and hydrophilic nature of the piperazine (B1678402) moiety, achieving good retention and peak shape on traditional reverse-phase columns can be challenging. sielc.comresearchgate.net The compound may elute very early with the solvent front. researchgate.net To overcome this, methods may involve the use of specialized columns with mixed-mode stationary phases (e.g., reversed-phase and cation-exchange) or the addition of ion-pairing reagents to the mobile phase. sielc.comresearchgate.net Since the 1-(1-methylcyclopropanecarbonyl) group lacks a strong chromophore, UV detection may have limited sensitivity. jocpr.comresearchgate.net Consequently, more universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS) are often preferred for quantification. sielc.com For trace analysis of piperazine-containing impurities, a derivatization step using an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to form a UV-active derivative, significantly enhancing detection limits with standard HPLC-UV instrumentation. jocpr.com

Gas chromatography is another powerful technique for purity analysis, particularly for assessing volatile or semi-volatile impurities. tsijournals.com A typical GC method for piperazine derivatives would utilize a mid-polarity capillary column (e.g., DB-17) with a Flame Ionization Detector (FID), which provides excellent sensitivity for organic compounds. tsijournals.com The method's temperature program, injector temperature, and carrier gas flow are optimized to achieve baseline separation of the target compound from any related substances. tsijournals.com

The table below summarizes typical chromatographic conditions that can be adapted for the analysis of this compound based on established methods for related compounds.

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Application Notes |

| HPLC | Reverse-Phase C18 or Mixed-Mode (e.g., Primesep) unodc.orgsielc.com | Acetonitrile/Water or Methanol/Water with additives (e.g., TFA, formic acid) jocpr.com | MS, ELSD, CAD, or UV (with derivatization) sielc.comjocpr.com | Essential for purity assessment of non-volatile materials and reaction monitoring. Detection method is crucial due to the weak chromophore. |

| GC | DB-17 (50% Phenyl-methylpolysiloxane) or similar tsijournals.com | Helium or Hydrogen tsijournals.com | Flame Ionization Detector (FID) tsijournals.com | Suitable for analyzing volatile impurities and starting materials. Method validation includes specificity, linearity, and robustness. tsijournals.com |

Advanced Spectroscopic and Spectrometric Methods for Structural Elucidation and Mechanistic Insight

For a molecule like this compound, advanced spectroscopic and spectrometric techniques are crucial for moving beyond simple structure confirmation to understanding its dynamic conformational behavior and the intermediates formed during its synthesis.

Advanced Nuclear Magnetic Resonance (NMR) for Conformational Studies: N-acylated piperazines, including this compound, exhibit complex conformational behavior in solution that can be studied in detail using advanced NMR techniques. nih.gov Two primary dynamic processes are of interest: the restricted rotation around the amide C-N bond and the chair-to-chair interconversion of the piperazine ring. nih.govrsc.org

Amide Bond Rotation: Due to the partial double-bond character of the amide linkage, rotation is hindered, leading to the existence of distinct rotamers (conformational isomers) that can be observed at room temperature on the NMR timescale. nih.govcopernicus.org This often results in the doubling of specific signals in the ¹H or ¹³C NMR spectrum. copernicus.org

Piperazine Ring Inversion: The piperazine ring typically adopts a chair conformation. In unsymmetrically substituted derivatives, the interconversion between the two possible chair forms can also be slow enough to be observed by NMR. nih.gov

Temperature-dependent NMR spectroscopy is a powerful tool to investigate these phenomena. rsc.org By acquiring spectra at various temperatures, it is possible to observe the broadening and eventual coalescence of the separate signals corresponding to the different conformers. rsc.org The temperature at which the signals merge (the coalescence temperature, TC) can be used to calculate the activation energy barrier (ΔG‡) for the rotational or inversional process, providing quantitative insight into the molecule's flexibility. rsc.org For N-acylated piperazines, energy barriers have been calculated to be between 56 and 80 kJ mol⁻¹. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation: High-Resolution Mass Spectrometry, often using techniques like Fourier Transform-Ion Cyclotron Resonance (FT-ICR) or Orbitrap, is vital for unequivocally confirming the elemental composition of this compound and its intermediates. nih.gov By providing highly accurate mass measurements (typically with sub-ppm error), HRMS allows for the determination of a unique molecular formula, distinguishing it from other potential structures with the same nominal mass. nih.govnih.gov In research, HRMS is applied not only to characterize the final product but also to identify transient intermediates or byproducts in a reaction mixture, offering critical mechanistic insights into the synthetic pathway. nih.gov

| Technique | Information Obtained | Relevance to this compound |

| Temperature-Dependent NMR | Coalescence temperatures (TC) and activation energy barriers (ΔG‡) for dynamic processes. rsc.org | Quantifies the energy barriers for amide bond rotation and piperazine ring inversion, defining the molecule's conformational flexibility in solution. nih.gov |

| 2D NMR (ROESY/NOESY) | Through-space correlations between protons, providing distance restraints. nih.gov | Helps determine the preferred three-dimensional conformation of the molecule in solution. |

| HRMS (e.g., FT-ICR, Orbitrap) | Highly accurate mass-to-charge ratio (m/z) and isotopic distribution patterns. nih.gov | Confirms the elemental composition of the final product and helps identify unknown intermediates and byproducts formed during synthesis. nih.govnih.gov |

In Silico Analytical Tools for Prediction and Characterization in Research

In modern chemical research, in silico (computational) tools are used proactively at the earliest stages to predict the properties of molecules like this compound before significant resources are committed to their synthesis and testing. nih.govnih.gov These predictive models help characterize the molecule and guide the research process.

The physicochemical and pharmacokinetic properties of piperazine derivatives are frequently assessed using computational software. nih.govnih.gov These tools can calculate a range of molecular descriptors that are critical for predicting a compound's behavior. mdpi.com Key predicted properties include:

Physicochemical Properties: Molecular weight (MW), lipophilicity (LogP), aqueous solubility (LogS), and topological polar surface area (TPSA). nih.gov These parameters are fundamental to understanding the molecule's potential absorption and distribution characteristics.

Pharmacokinetic (ADME) Profiles: Models predict attributes related to Absorption, Distribution, Metabolism, and Excretion. This early evaluation helps to identify potential liabilities and allows researchers to focus on compounds with a higher probability of success. nih.govresearchgate.net

Biological Activity Spectrum: Some platforms can predict a spectrum of potential biological activities based on the molecule's structure, comparing it against vast databases of known compounds. researchgate.net For instance, predictions can be made for activity as a G protein-coupled receptor (GPCR) ligand or a kinase inhibitor. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are another important in silico application. mdpi.com By analyzing a series of related piperazine derivatives, QSAR models can identify which molecular descriptors significantly correlate with a specific biological activity, providing a rational basis for designing more potent or selective compounds. mdpi.com

| In Silico Tool / Method | Predicted Properties / Descriptors | Application in Research |

| ADMETlab, SwissADME | Physicochemical properties (LogP, LogS, TPSA), pharmacokinetic profiles (ADME), drug-likeness rules (e.g., Lipinski's). nih.govmdpi.com | Early-stage virtual screening to prioritize synthetic targets and eliminate compounds with predicted poor properties. researchgate.net |

| Molinspiration, MolPredictX | Bioactivity scores for major drug targets (e.g., GPCR ligand, kinase inhibitor, enzyme inhibitor). nih.govresearchgate.net | Generating hypotheses about the potential biological functions and targets of a novel compound. nih.gov |

| Density Functional Theory (DFT) | Electronic descriptors such as HOMO/LUMO energies, electrophilicity index, and molecular orbital surfaces. mdpi.com | Understanding the electronic structure to predict reactivity and interaction potential. |

| QSAR Modeling | Correlation of molecular descriptors with biological activity. mdpi.com | Guiding the rational design of analogues with improved activity or properties. |

Future Directions and Emerging Research Avenues

Exploration of Novel Therapeutic Applications Based on Mechanistic Insights

The utility of the cyclopropanecarbonyl-piperazine core as a building block for potent therapeutics provides a strong foundation for exploring new applications. By understanding the mechanism of action of drugs synthesized from this scaffold, researchers can rationally design novel analogues targeting similar or related biological pathways.

Two prominent examples of drugs derived from related piperazine (B1678402) intermediates are Olaparib and Volasertib, both of which have well-defined mechanisms in oncology.

PARP Inhibition: Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for repairing single-strand DNA breaks. wikipedia.orgcancer.gov In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand breaks is deficient. wikipedia.orgnih.gov Inhibiting PARP in these cells leads to an accumulation of DNA damage, resulting in a synthetic lethality that selectively kills the cancer cells. nih.govdrugbank.com This mechanistic understanding opens avenues for designing new 1-(1-Methylcyclopropanecarbonyl)piperazine analogues that could act as PARP inhibitors, potentially for a wider range of tumors with deficiencies in DNA damage repair pathways beyond BRCA mutations. cancer.govdrugbank.com

PLK1 Inhibition: Volasertib is a small-molecule inhibitor that targets Polo-like kinase 1 (PLK1), a key regulator of multiple stages in mitosis. wikipedia.orgnih.gov PLK1 is often overexpressed in various cancers, and its inhibition leads to cell cycle arrest at the G2/M phase, followed by apoptosis (programmed cell death). wikipedia.orgcancer.gov Volasertib works by competitively binding to the ATP-binding pocket of the PLK1 protein. wikipedia.orgtargetedonc.com This insight suggests that the this compound scaffold could be systematically modified to generate new classes of PLK1 inhibitors or inhibitors of other kinases involved in cell cycle regulation, offering potential treatments for acute myeloid leukemia (AML) and other malignancies. nih.gov

By leveraging these known mechanisms, future research can focus on creating derivatives of this compound with tailored properties to target specific enzymes in cell repair and division pathways, expanding their therapeutic potential.

Development of Advanced Synthetic Strategies for Complex Analogues and Libraries

While traditional methods like N-alkylation and amide coupling are effective, the future of drug discovery with the this compound scaffold lies in the development of more advanced and efficient synthetic strategies. mdpi.com These methods are crucial for creating large, structurally diverse libraries of compounds for high-throughput screening and for accessing novel, complex chemical structures that are otherwise difficult to synthesize.

C–H Functionalization: A significant limitation in many existing piperazine-based drug collections is that substituents are typically only found at the nitrogen positions. mdpi.com Recent advances in C–H functionalization provide powerful tools to directly modify the carbon backbone of the piperazine ring. mdpi.com These methods, including photoredox catalysis, allow for the introduction of aryl, alkyl, and other functional groups onto the carbon atoms, dramatically expanding the accessible chemical space and enabling the synthesis of analogues with novel three-dimensional shapes and properties. mdpi.comorganic-chemistry.org

Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.govthieme-connect.com These reactions are ideal for diversity-oriented synthesis (DOS), allowing for the rapid generation of large libraries of piperazine analogues by simply varying the starting components. nih.govthieme-connect.com Applying MCRs to the synthesis of derivatives of this compound can accelerate the discovery of new bioactive molecules. thieme-connect.com

Modular and Diversity-Oriented Synthesis (DOS): DOS aims to create collections of molecules with high levels of structural and stereochemical diversity, which is critical for probing biological systems and discovering novel drug candidates. rsc.org Modular approaches, where different building blocks can be combined in various ways, are being developed to synthesize diverse piperazine, diazepine, and diazocane scaffolds. rsc.org A modular synthesis using building blocks derived from amino acids has been shown to produce diverse morpholines and piperazines diastereoselectively. nih.gov These strategies will be essential for moving beyond simple analogue creation to the systematic exploration of the broader chemical space around the this compound core.

The following table outlines a comparison of traditional versus advanced synthetic strategies for generating piperazine analogues.

| Strategy | Description | Advantages |

| Traditional N-Alkylation | Attaching substituents to the nitrogen atoms of the piperazine ring. mdpi.com | Straightforward, reliable, well-established chemistry. |

| C–H Functionalization | Directly adding functional groups to the carbon atoms of the piperazine ring. mdpi.com | Accesses novel chemical space, creates greater structural diversity. mdpi.com |

| Multicomponent Reactions | Combining three or more starting materials in a single, efficient reaction. nih.gov | High efficiency, atom economy, rapid library generation. nih.gov |

| Diversity-Oriented Synthesis | Systematically creating structurally diverse and complex molecules from simple starting materials. rsc.org | Explores a wide range of biological activities, increases chances of finding novel probes. rsc.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming traditional drug discovery by enabling the rapid design and evaluation of novel molecules. researchgate.net For a scaffold like this compound, these computational tools offer a powerful approach to navigate the vast chemical space and prioritize the synthesis of compounds with the highest probability of success.

Generative AI for Molecular Design: Generative AI models can learn the underlying patterns in chemical data to design entirely new molecules with specific desired properties. researchgate.net For example, a generative model could be trained on known PLK1 or PARP inhibitors and then used to generate novel analogues of this compound that are predicted to have high binding affinity for these targets. researchgate.net This approach can uncover novel scaffolds that human chemists might not have conceived. researchgate.net

Predictive Modeling and Active Learning: ML models can be trained to predict various properties of a molecule, including its biological activity, toxicity, and synthetic accessibility. An active learning framework combines generative AI with these predictive models in an iterative cycle. researchgate.net The AI generates a set of candidate molecules, the ML models score them, and the most promising candidates are selected for synthesis and testing. The experimental results are then fed back into the models to improve their accuracy for the next cycle. researchgate.net

AI-Powered Retrosynthesis: A major challenge in drug discovery is designing molecules that can be synthesized efficiently. AI-powered retrosynthesis tools can analyze a complex molecule and propose a viable, step-by-step synthetic route. targetedonc.com Integrating these tools into the design process ensures that the novel analogues of this compound generated by AI are synthetically tractable, bridging the gap between computational design and laboratory reality. targetedonc.com

| Step | Action | AI/ML Tool | Desired Outcome |

| 1. Target Identification | Analyze disease pathways to select a biological target (e.g., a specific kinase). | N/A (Human-driven) | A validated biological target. |

| 2. Molecule Generation | Design novel molecules based on the core scaffold. | Generative AI Models | A virtual library of thousands of potential inhibitors. |

| 3. Property Prediction | Score the virtual library for key properties. | Predictive ML Models | A ranked list of candidates with high predicted affinity, low toxicity, and good drug-like properties. |

| 4. Synthesis Planning | Evaluate the synthetic feasibility of top-ranked candidates. | Retrosynthesis AI | A set of promising compounds with viable, cost-effective synthetic routes. |

| 5. Synthesis & Testing | Synthesize and test the prioritized compounds in the lab. | N/A (Human-driven) | Experimental data on biological activity. |

| 6. Model Refinement | Feed experimental data back into the models to improve predictions. | Active Learning Loop | More accurate and refined models for the next design cycle. |

Identification and Addressing of Key Research Gaps and Challenges in the Field

Despite the promise of the this compound scaffold, several research gaps and challenges must be addressed to fully realize its therapeutic potential.

Lack of Direct Biological Profiling: The title compound is almost exclusively viewed as a synthetic intermediate. A significant research gap is the absence of comprehensive biological screening of this compound itself and its simplest derivatives. Such studies could reveal unexpected biological activities and provide a baseline for future drug design efforts.

Expanding Structural Diversity: While the piperazine core is common in many drugs, the structural diversity of these molecules is often limited, with most modifications occurring at the nitrogen atoms. mdpi.com A key challenge is to fully implement advanced synthetic methods, like C-H functionalization, to create more diverse and three-dimensional structures that can interact with novel biological targets. mdpi.com

Bridging the Design-Synthesis Gap: While AI can rapidly generate novel and complex molecular designs, synthesizing these compounds in the lab can be a major bottleneck. A persistent challenge is improving the accuracy of retrosynthesis AI and developing new, flexible synthetic methodologies that can accommodate the unconventional structures often proposed by generative models.

Predictive Accuracy of Computational Models: The success of AI-driven drug discovery depends on the accuracy of its predictive models. A continuous challenge is to develop more robust models that can accurately predict not only target affinity but also complex ADME (absorption, distribution, metabolism, and excretion) properties and potential off-target effects early in the design phase. Gaining deep mechanistic insights into how mutations can lead to drug resistance is also crucial for designing next-generation therapeutics. nih.gov

Addressing these gaps through a combination of exploratory biological screening, advanced synthetic chemistry, and the continued development of sophisticated computational tools will be crucial for unlocking the full potential of this compound and its derivatives in modern medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.